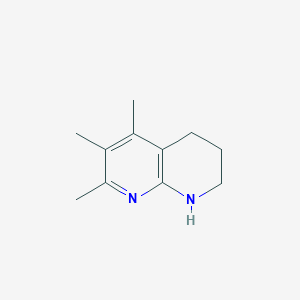

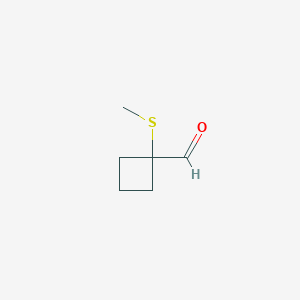

![molecular formula C10H15NO2 B1530807 [3-(Dimethoxymethyl)benzyl]amine CAS No. 124283-46-1](/img/structure/B1530807.png)

[3-(Dimethoxymethyl)benzyl]amine

Overview

Description

“[3-(Dimethoxymethyl)benzyl]amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary . They have a nitrogen atom with a lone pair of electrons and can accept a proton from water to form substituted ammonium ions .

Synthesis Analysis

Amines can be synthesized through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide formed (i.e., the Gabriel synthesis) is also a method for synthesizing amines .Chemical Reactions Analysis

Amines, including “[3-(Dimethoxymethyl)benzyl]amine”, can undergo several types of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that converts amines into alkenes .Scientific Research Applications

Carcinogenicity Studies

- Azo colorants, which may structurally resemble or utilize functionalities akin to "[3-(Dimethoxymethyl)benzyl]amine," have been extensively studied for their carcinogenic potential. Research focusing on the solubility and bioavailability of azo colorants based on compounds like benzidine and 3,3'-dimethoxybenzidine has shown a correlation between the azo reduction of these dyes and bladder cancer in humans. However, insoluble azo pigments, which are structurally related to these compounds, have not shown a carcinogenic effect in long-term animal studies due to their low bioavailability (Golka, Kopps, & Myślak, 2004).

Photoinitiation and Polymerization

- Research into amine- and phosphine-ligand-containing borane complexes as coinitiators for acrylate photopolymerization has revealed that these complexes, potentially involving functionalities similar to "[3-(Dimethoxymethyl)benzyl]amine," offer a means to reduce the oxygen inhibition in photopolymerization processes. This application is crucial in developing high-performance photopolymers and coatings (Lalevée, Tehfe, Allonas, & Fouassier, 2008).

Synthesis and Modification of Organic Compounds

- The synthesis and modification of organic compounds, including the creation of amides from carboxylic acids and amines, is a fundamental application area for compounds with amine functionalities. Research demonstrates the effectiveness of using specific reagents for direct amidation processes, which could be applicable to the manipulation or synthesis of compounds structurally related to "[3-(Dimethoxymethyl)benzyl]amine" (Lanigan, Starkov, & Sheppard, 2013).

Electrophilicity and Nucleophilicity in Organic Reactions

- Understanding the electrophilicity and nucleophilicity relations in organic reactions is crucial for the development of new synthetic methodologies. Studies using phenyl cations as probes have explored these relations, which are relevant to the reactivity and potential applications of compounds like "[3-(Dimethoxymethyl)benzyl]amine" in synthetic chemistry (Dichiarante, Fagnoni, & Albini, 2008).

Safety And Hazards

The safety data sheet for a similar compound, benzylamine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

[3-(dimethoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAAATXSAJQACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287156 | |

| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Dimethoxymethyl)benzyl]amine | |

CAS RN |

124283-46-1 | |

| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124283-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

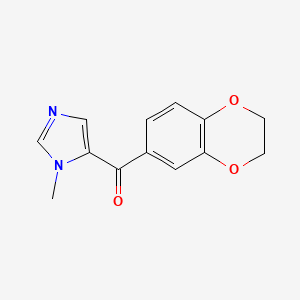

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)

![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)